molecular formula C9H22Cl2N2O B2534327 {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride CAS No. 1864015-61-1

{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride

Cat. No.: B2534327
CAS No.: 1864015-61-1
M. Wt: 245.19
InChI Key: YZPHYINPWGARJA-UHFFFAOYSA-N
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Description

{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride is a chemical compound with the molecular formula C9H21Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is substituted with an isopropylamino group and a methanol group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride typically involves the reaction of piperidine derivatives with isopropylamine and formaldehyde. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic catalysts such as hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The process includes:

    Reactant Purity: High-purity reactants to ensure the quality of the final product.

    Reaction Control: Precise control of temperature, pH, and reaction time.

    Purification: Techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to {4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride but without the isopropylamino and methanol groups.

    N-Methylpiperidine: Similar structure with a methyl group instead of an isopropyl group.

    4-Hydroxypiperidine: Similar structure with a hydroxyl group instead of the methanol group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isopropylamino group and a methanol group on the piperidine ring makes it a valuable compound for various applications.

Properties

IUPAC Name

[4-(propan-2-ylamino)piperidin-4-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-8(2)11-9(7-12)3-5-10-6-4-9;;/h8,10-12H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPHYINPWGARJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1(CCNCC1)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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